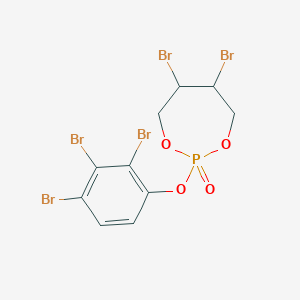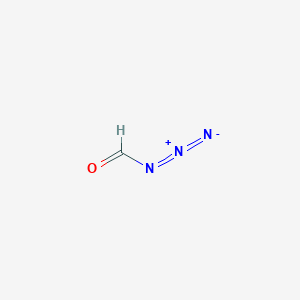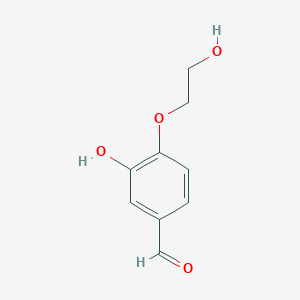
Aziridine, 1-nonadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-nonadecyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by a long nonadecyl chain attached to the aziridine ring, making it a unique and interesting molecule for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridines typically involves the formation of the three-membered ring through various methods. One common approach is the catalytic asymmetric aziridination of olefins using copper-nitrenoid equivalents. This method involves the use of ligands such as Evans’ bis-oxazoline and Jacobsen’s SALEN to achieve enantioselectivity . Another method involves the ring closure of β-functional ethylamine, which can be achieved through the hydrolytic kinetic resolution of racemic epoxides .
Industrial Production Methods
Industrial production of aziridines often involves the catalytic dehydration of aminoethanol. The Nippon Shokubai process, for example, uses an oxide catalyst and high temperatures to effect the dehydration .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1-nonadecyl- undergoes various types of chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by the strain in the three-membered ring and can be initiated by nucleophiles such as alcohols, amines, and organolithium reagents.
Alkylation and acylation: These reactions involve the modification of the nitrogen atom in the aziridine ring.
Common Reagents and Conditions
Common reagents used in the reactions of aziridines include:
Nucleophiles: Alcohols, amines, and organolithium reagents.
Electrophiles: Alkyl, acyl, trimethylsilyl, and Lewis acids.
Major Products Formed
The major products formed from the reactions of aziridines include various nitrogen-containing compounds such as amines, imines, and aziridinium ions .
Scientific Research Applications
Aziridine, 1-nonadecyl- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of aziridine, 1-nonadecyl- involves the ring strain in the three-membered aziridine ring, which makes it highly reactive. The compound can undergo ring-opening reactions in the presence of nucleophiles, leading to the formation of various nitrogen-containing products . The reactivity of the aziridine ring is influenced by the presence of electron-withdrawing or electron-donating groups on the nitrogen atom .
Comparison with Similar Compounds
Aziridine, 1-nonadecyl- can be compared with other similar compounds such as:
Aziridine: The parent compound with a three-membered ring and no long alkyl chain.
Aziridine-1-carbaldehyde oxime: A derivative with an oxime group attached to the aziridine ring.
Cyclopropane: A three-membered ring compound with carbon atoms instead of nitrogen.
Ethylene oxide: A three-membered ring compound with an oxygen atom instead of nitrogen.
The uniqueness of aziridine, 1-nonadecyl- lies in its long nonadecyl chain, which imparts distinct physical and chemical properties compared to other aziridines and similar compounds.
Properties
CAS No. |
64457-63-2 |
|---|---|
Molecular Formula |
C21H43N |
Molecular Weight |
309.6 g/mol |
IUPAC Name |
1-nonadecylaziridine |
InChI |
InChI=1S/C21H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21-22/h2-21H2,1H3 |
InChI Key |
RPBKAJOFQUJPLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


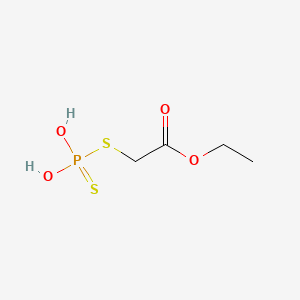
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)
![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)
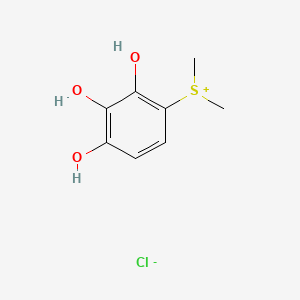
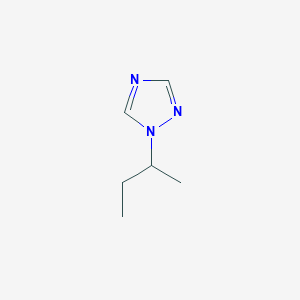
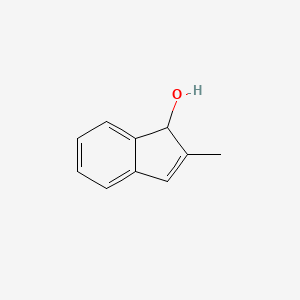
![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)
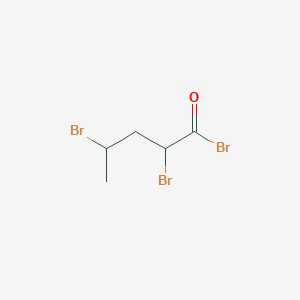
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)
